molecular formula CAgN B7799913 CID 101611454

CID 101611454

Cat. No.: B7799913
M. Wt: 133.886 g/mol
InChI Key: MFIHOCAEOJNSOL-UHFFFAOYSA-N
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Description

CID 101611454 is a compound registered in PubChem, a public chemical database managed by the National Institutes of Health (NIH). For novel compounds, comprehensive characterization (e.g., NMR, IR, mass spectrometry, elemental analysis) is required to confirm identity and purity, as outlined in Chemical Papers guidelines . However, this compound may represent a compound under ongoing research, necessitating adherence to standardized reporting practices for new chemical entities .

Properties

InChI

InChI=1S/CN.Ag/c1-2;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIHOCAEOJNSOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C]#N.[Ag]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CAgN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.886 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

506-64-9
Record name Silver cyanide (Ag(CN))
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=506-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 101611454 involves a series of chemical reactions that require precise control of reaction conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers. general methods for synthesizing such compounds often involve multi-step organic synthesis, including reactions like nucleophilic substitution, oxidation, and reduction .

Industrial Production Methods

Industrial production of this compound likely involves large-scale chemical reactors where the synthesis is optimized for yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

CID 101611454 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

CID 101611454 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

    Biology: It is used in studies involving cell function and signal transduction.

    Medicine: It has potential therapeutic applications due to its biological activity.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of CID 101611454 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Similarity

Comparative analysis of CID 101611454 with analogous compounds involves evaluating structural motifs, functional groups, and bioactivity. For example:

Property This compound CID 10538354 (CAS 101623-69-2) Rapamycin Derivatives (e.g., pRap)
Molecular Formula Not available C₉H₈ClNO₅ C₅₁H₇₉NO₁₃
Molecular Weight Not available 245.62 g/mol 914.18 g/mol
Key Functional Groups Undocumented Chlorine, nitro, ester Macrocyclic lactone, triene
Biological Activity Undocumented Synthetic intermediate mTOR inhibition, protein dimerization
Applications Research chemical Organic synthesis Cell-permeable chemical inducers of dimerization (CIDs)

Analytical Differentiation

  • Mass Spectrometry : Compounds like CID 10538354 are characterized using LC-ESI-MS to distinguish isomers (e.g., differentiating saponins in Panax species via fragmentation patterns) .
  • Photocleavable Properties : Unlike rapamycin-based CIDs (e.g., pRap), this compound’s photolytic behavior remains unstudied. Photocleavable CIDs enable spatiotemporal control of protein interactions, a feature critical in optochemical biology .

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